molecular formula C15H10BrNO5 B4389616 (3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

(3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

Cat. No. B4389616
M. Wt: 364.15 g/mol
InChI Key: CTLFBUKXTDDRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone, also known as NBOMe-2C-B, is a synthetic drug that belongs to the class of phenethylamines. It is a potent psychedelic compound that is known to have a strong effect on the central nervous system. The compound was first synthesized in 2004 by Ralf Heim, a German chemist, and has since gained popularity as a recreational drug. However, its potential as a research chemical has also been recognized, and it has been studied for its potential therapeutic applications.

Mechanism of Action

(3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to this receptor and activates it, leading to a cascade of downstream effects. This activation is responsible for the psychedelic effects of the compound, as well as its potential therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of (3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone are not fully understood, but it is known to have a strong effect on the serotonin system. This can lead to changes in mood, perception, and cognition. The compound has also been shown to increase heart rate and blood pressure, and can cause vasoconstriction.

Advantages and Limitations for Lab Experiments

One advantage of (3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone as a research chemical is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin receptor activation in a controlled manner. However, the compound is also known to have a high potential for abuse and can be dangerous if mishandled. It should only be used by trained professionals in a controlled laboratory setting.

Future Directions

There are several potential future directions for research on (3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of the compound for this purpose. Another area of interest is its potential as a tool for neuroscience research, as it can be used to study the effects of serotonin receptor activation on brain function. Finally, there is a need for further research on the safety and potential side effects of the compound, particularly in relation to its potential for abuse.

Scientific Research Applications

(3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been shown to have a strong effect on the serotonin system, which is involved in the regulation of mood and emotions. Studies have also suggested that (3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone may have potential as a treatment for substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(3-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO5/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(22-5-4-21-13)8-12(11)17(19)20/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLFBUKXTDDRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone

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